molecular formula C25H37NO4 B566121 4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol CAS No. 108928-81-0

4-(1-Hydroxy-2-((6-((4-phenylbutan-2-yl)oxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol

Cat. No. B566121
CAS RN: 108928-81-0
M. Wt: 415.574
InChI Key: QHJWMYXXRZALKR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown the use of modified natural clays as catalysts for various organic synthesis processes, such as the Friedel-Crafts alkylation, which is relevant for the synthesis of complex organic molecules including phenolic compounds similar to the chemical . These catalysts can be regenerated and reused, offering an environmentally friendly and cost-effective method for organic synthesis (Tateiwa & Uemura, 1997).

Environmental Impact and Toxicology

The presence of phenolic compounds, such as bisphenol A and similar structures, in the environment, especially from plastics, has been studied for their endocrine-disrupting effects in animals and humans. These compounds attack developing testes during puberty and may induce germ cell sloughing, disrupt the blood-testis-barrier, and lead to germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Pharmacological Properties

The pharmacological effects of phenolic compounds, including antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective activities, have been extensively studied. p-Coumaric acid and its conjugates, for example, have shown significant bioactivity, suggesting potential therapeutic applications for compounds with similar phenolic structures (Pei et al., 2016).

Antioxidant Activities

The role of hydroxycinnamic acids and their derivatives, including compounds with hydroxyl and methoxy groups similar to the given chemical, in acting as antioxidants has been reviewed. These compounds exhibit significant antioxidant activities by scavenging various reactive oxygen species, offering potential for use in preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).

Biodegradation and Environmental Remediation

The biodegradation of phenolic compounds through cellular immobilization techniques has been explored as a method for environmental remediation. Immobilization can protect microorganisms from toxicants while ensuring efficient substrate diffusion, highlighting a potential application for the degradation of environmental pollutants, including phenolic compounds similar to the one of interest (Aisami et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-20(11-12-21-9-5-4-6-10-21)30-16-8-3-2-7-15-26-18-25(29)22-13-14-24(28)23(17-22)19-27/h4-6,9-10,13-14,17,20,25-29H,2-3,7-8,11-12,15-16,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWMYXXRZALKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)OCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108928-81-0
Record name Des(phenylbutoxy)(1-methyl-3-phenyl)propoxy salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(PHENYLBUTOXY)(1-METHYL-3-PHENYL)PROPOXY SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6O50AN25U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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